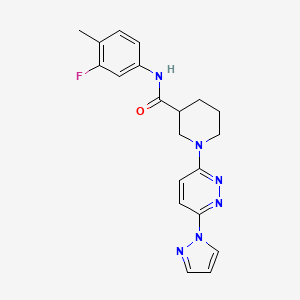

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-14-5-6-16(12-17(14)21)23-20(28)15-4-2-10-26(13-15)18-7-8-19(25-24-18)27-11-3-9-22-27/h3,5-9,11-12,15H,2,4,10,13H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBBWQXLTYONSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.

Synthesis of the Pyridazine Ring: The pyridazine ring is formed through condensation reactions involving hydrazine derivatives.

Coupling Reactions: The pyrazole and pyridazine rings are coupled together using cross-coupling reactions such as Suzuki or Heck reactions.

Formation of the Piperidine Ring: The piperidine ring is synthesized through hydrogenation or reductive amination reactions.

Final Coupling and Functionalization: The final step involves coupling the piperidine ring with the pyrazole-pyridazine intermediate and introducing the carboxamide functional group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Biological Research: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action.

Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyridazine vs. Pyrimidine/Pyrrolopyrimidine Analogs

- Pyridazine Core (Target Compound) : The pyridazine ring provides a planar, electron-deficient system conducive to π-π stacking interactions.

- Pyrimidine/Pyrrolopyrimidine Analogs: Compounds like (S)-1-(6-(4-amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide () replace pyridazine with pyrrolopyrimidine, introducing a fused bicyclic system. This modification enhances rigidity and may improve binding affinity in hydrophobic pockets but increases molecular weight (e.g., ~550 g/mol vs. target compound’s ~380 g/mol) .

Substituent Variations on the Pyridazine Ring

Pyrazole vs. Triazole/Isoxazole Substituents

- 1H-Pyrazole (Target Compound) : The pyrazole group offers two adjacent nitrogen atoms, enabling hydrogen bonding and metal coordination.

- 1H-1,2,4-Triazole Analogs: Compounds like 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide (CAS 1797729-63-5, ) replace pyrazole with triazole, adding a third nitrogen atom.

- Isoxazole Substituents : Analogs such as (S)-1-(6-(3,5-dimethylisoxazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide () introduce isoxazole, which is less basic than pyrazole, altering electronic properties and metabolic stability .

Carboxamide Group Modifications

Aromatic vs. Heteroaromatic Substituents

- 3-Fluoro-4-Methylphenyl (Target Compound) : The fluorine atom enhances electronegativity and bioavailability, while the methyl group contributes to lipophilicity.

- phenyl) .

Physicochemical Properties

Molecular Weight and Solubility

Structural and Functional Comparison Table

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Molecular Formula

- C : 20

- H : 21

- N : 6

- O : 1

Molecular Weight

- 396.9 g/mol

Structural Representation

The compound features a complex structure with multiple heterocycles, including a pyrazole and a pyridazine ring, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. Specifically, studies have shown that derivatives similar to the target compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For example:

- Apoptosis Induction : Compounds with similar structures have been observed to enhance caspase-3 activity significantly, indicating their role in promoting apoptosis in cancer cells at concentrations as low as 1.0 μM .

The biological activity of pyrazole derivatives often involves:

- Microtubule Destabilization : Some studies suggest that these compounds can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as glycogen synthase kinase 3 (GSK3), which plays a crucial role in cell survival and proliferation .

Other Biological Activities

Besides anticancer effects, pyrazole-containing compounds have demonstrated:

- Antiviral Properties : Recent findings highlight the antiviral potential of pyrazole derivatives against various viruses, including herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV) .

- Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Study on Anticancer Properties

In a study evaluating the anticancer potential of pyrazole derivatives, several compounds were synthesized and screened for their ability to induce apoptosis in MDA-MB-231 cells. The results indicated that specific derivatives caused significant morphological changes and increased apoptotic markers at low concentrations .

Study on Antiviral Activity

Research conducted on new pyrazole amides revealed substantial antiviral efficacy against tobacco mosaic virus (TMV) and other viral pathogens. The compounds showed effective inhibition rates at micromolar concentrations, suggesting their potential as antiviral agents .

Data Summary Table

| Activity Type | Target Cells/Pathogens | Concentration | Observed Effect |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.0 μM | Induction of apoptosis |

| Antiviral | HSV-1 | 0.5 mg/mL | Reduced plaque formation by 69% |

| Microtubule Disruption | Various Cancer Lines | 20.0 μM | Inhibition of microtubule assembly |

| GSK3 Inhibition | Cancer Cell Lines | Varies | Decreased cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.